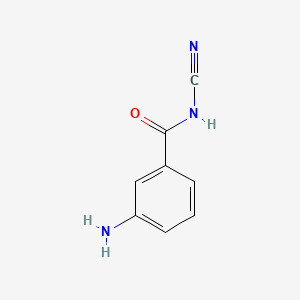

3-amino-N-cyanobenzamide

Description

Significance of Benzamide (B126) Derivatives in Bioactive Molecule Discovery

Benzamide derivatives exhibit a remarkable diversity of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties. ontosight.airesearchgate.netontosight.airesearchgate.net The versatility of the benzamide scaffold allows for the introduction of various substituents, enabling chemists to fine-tune the pharmacological properties of the molecules to achieve desired therapeutic effects. mdpi.com This adaptability has made benzamides a focal point in the design and synthesis of new drugs. researchgate.netmdpi.com For instance, substituted benzamides have been investigated as inhibitors of enzymes like histone deacetylases (HDACs) and as ligands for sigma-1 receptors, highlighting their potential in treating cancer and neurological disorders. nih.govnih.gov

Overview of Cyano- and Amino-Substituted Benzamide Architectures

Cyano-substituted benzamides are of interest due to the cyano group's ability to act as a hydrogen bond acceptor and its role in various chemical transformations. nih.govnih.gov The synthesis of these derivatives can be achieved through methods like the palladium-catalyzed carbonylation of aryl halides in the presence of cyanamide (B42294). researchgate.net The cyano group can also be a key feature in molecules designed to interact with specific biological targets. nih.govacs.org

Amino-substituted benzamides are valued for their potential to form strong hydrogen bonds and act as antioxidants. researchgate.netacs.org The amino group can be introduced through the reduction of a corresponding nitro-substituted precursor. acs.org These derivatives have shown promise in various therapeutic areas, including as antioxidant agents. researchgate.netacs.org The position and number of amino and other substituents on the benzamide ring are crucial in determining the compound's specific biological effects. ontosight.aiacs.org

Structure

3D Structure

Properties

CAS No. |

160108-61-2 |

|---|---|

Molecular Formula |

C8H7N3O |

Molecular Weight |

161.164 |

IUPAC Name |

3-amino-N-cyanobenzamide |

InChI |

InChI=1S/C8H7N3O/c9-5-11-8(12)6-2-1-3-7(10)4-6/h1-4H,10H2,(H,11,12) |

InChI Key |

HYMIDLJORFHPRK-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)N)C(=O)NC#N |

Synonyms |

Benzamide, 3-amino-N-cyano- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino N Cyanobenzamide and Analogues

Palladium-Catalyzed Carbonylative Approaches to N-Cyanobenzamides

The construction of the N-cyanobenzamide scaffold is effectively achieved through palladium-catalyzed carbonylation reactions. This approach leverages the power of palladium to forge new carbon-carbon and carbon-nitrogen bonds, introducing a carbonyl group from a carbon monoxide source between an aryl halide and cyanamide (B42294).

Aminocarbonylation of Aryl Halides with Cyanamide

A robust and versatile method for synthesizing N-cyanobenzamides is the palladium-mediated aminocarbonylation of aryl halides with cyanamide. rsc.orgwhiterose.ac.uk This three-component reaction involves an organic (pseudo)halide, carbon monoxide, and cyanamide acting as the nucleophile. diva-portal.org The reaction has proven effective for a wide range of aryl halides, including iodides, bromides, triflates, and even the less reactive chlorides. rsc.orgwhiterose.ac.uk

The success of this transformation often hinges on the choice of the palladium catalyst and, crucially, the ancillary ligand. The bidentate phosphine (B1218219) ligand 1,1′-bis(diphenylphosphino)ferrocene (dppf) has been identified as particularly effective, facilitating high yields across various substrates. rsc.orgwhiterose.ac.uk The general mechanism is understood to follow a standard catalytic cycle for aminocarbonylation. thieme-connect.comdiva-portal.org It begins with the oxidative addition of the aryl halide to a palladium(0) species, followed by coordination and insertion of carbon monoxide to form an acyl-palladium(II) complex. diva-portal.org Subsequent nucleophilic attack by cyanamide and reductive elimination regenerates the catalyst and releases the N-cyanobenzamide product. diva-portal.org

This methodology is not only applicable to standard organic synthesis but has also been adapted for radiochemical synthesis, specifically for producing ¹¹C-labeled N-cyanobenzamides for applications such as positron emission tomography (PET). rsc.orgwhiterose.ac.ukdiva-portal.orgwhiterose.ac.uk In these cases, ¹¹C-labeled carbon monoxide is used, affording the desired radiolabeled products in good yields. rsc.org

Table 1: Examples of Palladium-Catalyzed Aminocarbonylation of Aryl Halides with Cyanamide

| Aryl Halide | Catalyst / Ligand | CO Source | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Iodoanisole | Pd₂(dba)₃ / dppf | Mo(CO)₆ | 83 | researchgate.net |

| 4-Bromotoluene | Pd(dppf)Cl₂ | Mo(CO)₆ | 75 | researchgate.net |

| 3-Iodopyridine | Pd₂(dba)₃ / dppf | Mo(CO)₆ | 71 | researchgate.net |

| 4-Iodobenzonitrile | Pd₂(dba)₃ / dppf | CO (gas) | 88 | researchgate.net |

| 4-Bromoanisole | Pd(dppf)Cl₂ | Mo(CO)₆ | 68 | researchgate.net |

| Aryl Iodides/Bromides | Pd(0) / dppf | ¹¹C-CO | 28-79 | rsc.orgwhiterose.ac.uk |

Utilization of Non-Gaseous Carbon Monoxide Sources in Carbonylation

The use of gaseous carbon monoxide presents significant handling and safety challenges, particularly on a laboratory scale. ethz.ch To circumvent these issues, several non-gaseous CO sources, or CO surrogates, have been developed and successfully applied to the synthesis of N-cyanobenzamides. diva-portal.org These alternatives allow for the in situ or ex situ generation of carbon monoxide, avoiding the need for high-pressure equipment and direct handling of the toxic gas. ethz.chwiley.com

Molybdenum hexacarbonyl, Mo(CO)₆, is a stable, solid CO surrogate that has been used extensively in the palladium-catalyzed aminocarbonylation of aryl halides. thieme-connect.comdiva-portal.orgorganic-chemistry.org It can release CO under thermal conditions or through ligand exchange. diva-portal.org A common setup involves a two-vial system where Mo(CO)₆ in one vial generates CO gas, which then diffuses into the second vial containing the reaction mixture. researchgate.net This approach has been successfully used for the synthesis of a variety of N-cyanobenzamides from both aryl iodides and bromides. thieme-connect.comresearchgate.net

Other notable CO surrogates include paraformaldehyde, which can be used for reductive carbonylations and alkoxycarbonylations, and various formates or acyl chlorides that release CO under catalytic conditions. ethz.chwiley.comnih.gov The development of these gas-free protocols significantly enhances the accessibility and practicality of carbonylation chemistry. wiley.com

Table 2: Comparison of Non-Gaseous CO Sources in Palladium-Catalyzed Carbonylations

| CO Source | Form | Advantages | Typical Application | Reference |

|---|---|---|---|---|

| Molybdenum Hexacarbonyl (Mo(CO)₆) | Solid | Stable, easy to handle, controlled CO release | Aminocarbonylation of aryl halides | diva-portal.orgthieme-connect.comresearchgate.netorganic-chemistry.org |

| Paraformaldehyde | Solid | Inexpensive, readily available | Reductive carbonylation, alkoxycarbonylation | wiley.com |

| 9-Methylfluorene-9-carbonyl chloride | Solid | Near-stoichiometric CO generation | Carbonylation of urea (B33335) derivatives | organic-chemistry.org |

| Oxalyl chloride | Liquid | Base-mediated CO generation | General carbonylation | diva-portal.org |

Multicomponent Reaction Strategies for N-Acylguanidine Precursors

N-cyanobenzamides are valuable intermediates, primarily because they are direct precursors to N-acylguanidines, a class of compounds considered a privileged pharmacophore in medicinal chemistry. researchgate.netnih.gov Synthetic strategies have been developed that capitalize on this reactivity, creating N-acylguanidines in a sequential, one-pot multicomponent reaction. organic-chemistry.orgresearchgate.netnih.gov

This elegant approach first involves the palladium-catalyzed carbonylative coupling of an aryl halide and cyanamide to form the N-cyanobenzamide intermediate. researchgate.netnih.gov Without isolation, a primary or secondary amine is then added to the reaction mixture. The amine adds to the electrophilic cyano group of the N-cyanobenzamide, readily forming the corresponding N-acylguanidine. researchgate.netnih.gov This process efficiently forms one carbon-carbon and two carbon-nitrogen bonds in a single pot, offering significant step and atom economy. researchgate.netnih.govfrontiersin.org

The strategy has demonstrated a wide substrate scope, allowing for the synthesis of over 50 different N-acylguanidines with considerable molecular diversity in moderate to excellent yields. researchgate.netnih.gov Furthermore, the resulting N-acylguanidines can be used as building blocks for the synthesis of various nitrogen-containing heterocycles. researchgate.netnih.gov

Functional Group Interconversion Strategies for Amine and Cyano Moieties

Beyond the synthesis of the core structure, the functional groups of 3-amino-N-cyanobenzamide offer opportunities for further chemical modification. Strategic interconversion of the cyano and amino moieties allows for the creation of diverse analogues.

Conversion of Cyano Groups to Amidoximes in Benzamide (B126) Derivatives

The cyano group of an N-cyanobenzamide or a related benzonitrile (B105546) derivative can be readily converted into an amidoxime. nih.govmanchester.ac.uk This transformation is a key step in the synthesis of various heterocyclic systems, such as 1,2,4-oxadiazoles, and is also used to generate amidine prodrugs. manchester.ac.uknih.govrjptonline.org

The most common method for this conversion is the reaction of the nitrile with hydroxylamine (B1172632), often in the form of hydroxylamine hydrochloride, in the presence of a base. nih.govnih.gov The reaction typically proceeds by heating the reactants in a suitable solvent like ethanol. nih.gov This nucleophilic addition of hydroxylamine to the nitrile carbon yields the corresponding amidoxime. nih.govnih.gov This functional group transformation is a reliable and high-yielding method for elaborating cyano-containing benzamide scaffolds. nih.govmanchester.ac.uk

Differentiation of Amine Functionalities in Multi-Amine Scaffolds

In complex molecules containing multiple amine groups, such as a scaffold bearing both the aromatic amine of a 3-aminobenzamide (B1265367) moiety and other aliphatic or secondary amines, selective functionalization is often required. The inherent differences in the nucleophilicity and basicity between different types of amines can be exploited to achieve this differentiation.

Aromatic amines, like the one in 3-aminobenzamide, are significantly less basic and nucleophilic than typical aliphatic amines due to the delocalization of the nitrogen lone pair into the benzene (B151609) ring. This difference in reactivity allows for selective reactions. For instance, an aliphatic amine can often be acylated or alkylated under conditions that leave the aromatic amine untouched.

For more complex cases or when higher selectivity is needed, the use of protecting groups is a standard strategy. nih.gov An amine can be temporarily masked, for example, as a tert-butyloxycarbonyl (Boc) carbamate (B1207046). nih.gov In a molecule with both an aromatic and an aliphatic amine, the more nucleophilic aliphatic amine could be selectively protected. This would allow for chemical transformations to be carried out on the unprotected aromatic amine of the 3-aminobenzamide core. Subsequently, the protecting group can be removed to reveal the aliphatic amine for further functionalization, enabling a stepwise and controlled synthesis of complex, multi-functionalized molecules. nih.govacs.org

Exploration of Novel Synthetic Pathways to Substituted Benzamides

The synthesis of substituted benzamides, including N-cyano-substituted derivatives, is an area of active research due to their prevalence in biologically active compounds. While direct synthetic routes to this compound are not extensively detailed in publicly available research, several innovative methodologies have been developed for analogous structures and the broader class of substituted benzamides. These pathways offer insights into potential strategies for accessing a diverse range of these compounds.

A significant advancement in the synthesis of N-cyanobenzamides involves a palladium-catalyzed carbonylative approach. researchgate.net This method facilitates the coupling of aryl halides with cyanamide, utilizing either molybdenum hexacarbonyl (Mo(CO)₆) as a solid source of carbon monoxide or gaseous CO. researchgate.net This transformation has been shown to be effective for a variety of aryl iodides and bromides, affording the desired N-cyanobenzamides in moderate to good yields. researchgate.net The reaction conditions are generally mild, though higher temperatures may be required for less reactive aryl bromides. researchgate.net

Key findings from this research indicate that the choice of catalyst and reaction conditions can be optimized to improve yields for specific substrates. For instance, while a standard palladium catalyst is effective for many aryl iodides, switching to Pd(dppf)Cl₂ can enhance the yield for less reactive aryl bromides like 4-bromoanisole. researchgate.net The methodology is also chemoselective, as demonstrated by the successful synthesis of 4-chloro-N-cyanobenzamide from 4-iodo-1-chlorobenzene without affecting the chloro-substituent. researchgate.net

Detailed below are the results from the palladium-catalyzed synthesis of various N-cyanobenzamides from aryl iodides using Mo(CO)₆ as the CO source.

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | 4-Iodoanisole | 4-Methoxy-N-cyanobenzamide | 92 |

| 2 | Iodobenzene | N-Cyanobenzamide | 85 |

| 3 | 1-Iodo-4-nitrobenzene | N-Cyano-4-nitrobenzamide | 75 |

| 4 | 1-Iodo-3-nitrobenzene | N-Cyano-3-nitrobenzamide | 88 |

| 5 | 1,4-Diiodobenzene | N,N'-Dicyanoterephthalamide | 78 |

| 6 | Methyl 4-iodobenzoate | Methyl 4-(cyanamidocarbonyl)benzoate | 83 |

| 7 | 4-Iodobenzoic acid | 4-(Cyanamidocarbonyl)benzoic acid | 64 |

| 8 | 1-Chloro-4-iodobenzene | 4-Chloro-N-cyanobenzamide | 78 |

| 9 | 3-Iodothiophene | N-Cyano-3-thiophenecarboxamide | 71 |

Another established route to N-cyanobenzamides involves the reaction of a corresponding benzoyl chloride with cyanamide. For example, 2-chloro-N-cyanobenzamide can be synthesized from 2-chlorobenzoyl chloride and cyanamide in the presence of a base like triethylamine (B128534) under mild conditions.

Beyond the direct synthesis of the N-cyano group, broader explorations into novel synthetic pathways for substituted benzamides have yielded several promising methods. These include:

Coupling of Benzoyl Chlorides and Anilines: A straightforward method for creating substituted benzanilides involves the coupling of a suitable benzoyl chloride with a commercially available aniline (B41778). nih.gov This approach has been used to synthesize a series of novel benzanilides, with further modifications possible, such as the cleavage of methyl ether substituents to yield phenol (B47542) derivatives. nih.gov

Splicing of Active Substructures: In an effort to discover new fungicidal compounds, researchers have designed and synthesized novel benzamides containing a quinoline-linked 1,2,4-oxadiazole (B8745197) moiety. mdpi.com This strategy, which involves the "splicing" of known active substructures, utilizes a multi-step pathway beginning with 3,5-dichloroaniline (B42879) and culminating in the desired complex benzamides. mdpi.com

Cyclocondensation Reactions: Novel N-(substituted coumarin-3-yl)benzamides have been synthesized via the cyclocondensation of 2-hydroxy-benzaldehyde derivatives with hippuric acid in the presence of fused sodium acetate (B1210297) and acetic anhydride. ajol.info This method provides a route to complex benzamides incorporating a coumarin (B35378) scaffold. ajol.info

Photocatalyzed Arylation of Isonitriles: A visible-light photoredox ruthenium-based catalysis has been developed for the synthesis of N-substituted benzamides from isonitriles and diaryliodonium salts. beilstein-journals.org This method represents an alternative to traditional amide bond formation and has been shown to be effective for a range of substrates, with electron-withdrawing groups on the diaryliodonium salt generally leading to higher yields. beilstein-journals.org

Multi-component Carbonylation/Amination: A one-pot sequence involving a palladium-catalyzed carbonylative coupling of cyanamide and an aryl halide, followed by amination with various amines, provides a convenient route to N-acylguanidines, which are derivatives of N-cyanobenzamides. organic-chemistry.org

These varied synthetic strategies highlight the ongoing efforts to develop efficient and versatile methods for the preparation of substituted benzamides, which could be adapted for the synthesis of this compound and its analogues.

Structure Activity Relationship Sar Studies of 3 Amino N Cyanobenzamide and Analogues

Impact of Substituent Position and Nature on Biological Activity

The biological activity of benzamide (B126) derivatives is profoundly influenced by the type and placement of substituents on the aromatic ring and the amide nitrogen. For analogues of 3-amino-N-cyanobenzamide, the amino group at the 3-position and the N-cyano group are key determinants of their pharmacological profiles.

The amino group on the benzamide core is a critical pharmacophoric element that can significantly modulate biological activity. Its position and substitution pattern dictate the compound's ability to interact with target proteins through hydrogen bonding and other electrostatic interactions.

In many benzamide series, the introduction of an amino group enhances inhibitory capacity. nih.gov For instance, 2-aminobenzamides have been extensively studied as histone deacetylase (HDAC) inhibitors, where the 2-amino group, in conjunction with the adjacent carbonyl, acts as a crucial zinc-binding group (ZBG) within the enzyme's active site. mdpi.comsemanticscholar.org This replacement of the more common hydroxamate ZBG with a 2-aminobenzamide (B116534) moiety has been shown to improve selectivity for class I HDACs and reduce toxicity. semanticscholar.orgresearchgate.net

The position of the amino group is paramount. While 2-aminobenzamides are effective HDAC inhibitors, the activity of other isomers can vary. SAR studies on SARS-CoV protease inhibitors showed that the addition of an amino group to the benzamide moiety, regardless of whether it was at the 2- or 4-position, increased inhibitory capacity. nih.gov However, further derivatization of this amino group, such as through dimethylation or conversion to a sulfonamide, tended to decrease binding affinity. nih.gov

In other contexts, the amino group's primary role is to form hydrogen bonds with key residues in a protein's binding pocket, which can anchor the inhibitor and ensure correct orientation for optimal activity. The oxidation state of the nitrogen can also be important; for example, the reduction of a nitro group to an amino group is a common synthetic step to produce the active compound. acs.org

Table 1: Impact of Amino Group and its Derivatives on Biological Activity of Benzamide Analogues This table illustrates how modifications to the amino group on the benzamide scaffold affect biological activity in different inhibitor classes.

| Compound Series | Core Structure | Modification | Effect on Activity | Reference |

|---|---|---|---|---|

| SARS-CoV Protease Inhibitors | Benzamide | Addition of an amino group | Increased inhibitory capacity | nih.gov |

| SARS-CoV Protease Inhibitors | Aminobenzamide | Derivatization (e.g., dimethylamino, sulfonamide) | Reduced affinity | nih.gov |

| HDAC Inhibitors | Benzamide | Introduction of 2-amino group | Acts as a zinc-binding group, improves class I selectivity | mdpi.comsemanticscholar.orgresearchgate.net |

| HDAC Inhibitors | 2-Aminobenzamide | Substitution at position 5 (e.g., 2-thienyl ring) | Improved subtype selectivity (HDAC1/HDAC2 over HDAC3) | mdpi.com |

The cyano group (–C≡N) is a versatile functional group in medicinal chemistry, acting as a key pharmacophore in various enzyme inhibitors. Its unique electronic properties—being a strong electron-withdrawing group and a potent hydrogen bond acceptor—allow it to participate in critical binding interactions.

In several classes of inhibitors, the cyano group is essential for biological activity. SAR studies on N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors revealed that substitution of the cyano group with an ester or an amide group led to a substantial reduction in activity. nih.gov Docking studies suggested that the cyano group of the inhibitor occupies a small hydrophobic pocket in the enzyme's active site. nih.gov Similarly, in a series of tyrosinase inhibitors, transforming the cyano group into an amide or carbamate (B1207046) resulted in a significant decrease in inhibitory activity, indicating its crucial role. frontiersin.org

The cyano group can also function as an electrophilic "warhead" in covalent-reversible inhibitors, particularly in the context of cysteine proteases. acs.org Nitrile-type inhibitors are known to interact with the active-site cysteine of these enzymes. acs.orgd-nb.info The mechanism involves the nucleophilic attack of the cysteine's thiolate on the nitrile's carbon atom. acs.org Furthermore, the cyano group can engage in polar interactions with amino acid residues, such as asparagine, helping to properly position the ligand within the binding site. taylorandfrancis.com

Table 2: Influence of the Cyano Group on Inhibitory Activity of Benzamide and Pyrrole Analogues This table shows the inhibitory concentration (IC50) values for BRAFV600E and tyrosinase inhibitors, highlighting the importance of the cyano group for potency.

| Compound ID | Target Enzyme | Key Structural Feature (R group) | IC50 (μM) | Reference |

|---|---|---|---|---|

| a6 | BRAFV600E | -CN | 0.77 | nih.gov |

| a18 | BRAFV600E | -COOCH2CH3 | > 50 (Inactive) | nih.gov |

| a21 | BRAFV600E | -CONH2 | > 50 (Inactive) | nih.gov |

| A12 | Tyrosinase | -CN | 0.97 | frontiersin.org |

| B1 | Tyrosinase | -CONH2 (from -CN) | Reduced activity | frontiersin.org |

Conformational Analysis and its Relation to SAR

The three-dimensional conformation of a molecule is a critical factor that governs its ability to bind to a biological target. For benzamide derivatives, the rotational barrier around the aryl-carbonyl and carbonyl-nitrogen bonds can lead to different conformational isomers (rotamers), only some of which may be active.

The orientation of the amide bond is particularly important. Studies on benzamide-based inhibitors have shown that inverting the amide group to form the corresponding anilide can lead to a complete loss of activity, demonstrating the crucial role of the amide bond's orientation for binding. nih.gov Conformational analysis of RORC2 inverse agonists revealed that the amide rotamer population could be influenced by replacing a carbon atom in the ring adjacent to the amide substituent with a nitrogen atom, which favored a planar anti-conformation between the ring nitrogen and the amide carbonyl. acs.org

Rational Design Principles for SAR Optimization in Benzamide Scaffolds

Rational design is a key strategy in medicinal chemistry to optimize lead compounds into potent and selective drug candidates. For benzamide scaffolds, several design principles have proven effective.

One widely used approach is the pharmacophore model, which identifies the essential structural features required for biological activity. For HDAC inhibitors, this model typically consists of three parts: a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme. researchgate.net By keeping the ZBG (e.g., a 2-aminobenzamide) constant, chemists can systematically modify the linker and cap groups to optimize potency and selectivity. mdpi.comsemanticscholar.orgresearchgate.net

Structure-guided design, which utilizes X-ray crystal structures or computational docking models of the ligand-protein complex, is another powerful tool. This approach allows for the precise design of modifications to improve binding interactions. For example, after observing a small unoccupied pocket around the cyano group in a docked BRAF inhibitor, a new analogue was designed to fill this space, resulting in a compound with more potent inhibitory activity. nih.gov Similarly, the optimization of VHL E3 ligase binders was achieved by separately optimizing the two sides of the molecule based on structural insights before combining the most potent fragments. nih.gov

Structural simplification is a strategy used to reduce molecular complexity, which can improve pharmacokinetic properties. scienceopen.com This involves systematically removing unnecessary structural motifs while retaining the key pharmacophores essential for biological activity. scienceopen.com Additionally, the introduction of specific atoms, like fluorine, is a common tactic to modulate physicochemical properties such as binding affinity, metabolic stability, and lipophilicity. vulcanchem.comacs.org

In Vitro Biological Target Engagement and Mechanistic Research

Enzyme Inhibition Profiles and Specificity

The benzamide (B126) core structure is a versatile scaffold that has been extensively modified to achieve inhibitory activity against a range of enzymes. The following sections detail the inhibitory profiles of aminobenzamide, acylaminobenzamide, and other related benzamide analogues against specific enzyme targets.

Poly(ADP-ribose) Polymerase (PARP) Inhibition by Aminobenzamides

3-Aminobenzamide (B1265367) is a well-established inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. taylorandfrancis.comrndsystems.com It acts as a competitive inhibitor with respect to NAD+, the substrate for PARP, and demonstrates mixed-type inhibition. taylorandfrancis.com The inhibitory mechanism involves interference with the binding of NAD+ to the active site of the enzyme. taylorandfrancis.com Additionally, 3-aminobenzamide can bind to DNA, which may prevent the enzyme from recognizing DNA breaks. taylorandfrancis.com While 3-aminobenzamide itself is considered a prototype PARP inhibitor, it is less potent than some of its analogues. taylorandfrancis.com For instance, in CHO cells, 3-aminobenzamide exhibits a potent IC50 of approximately 50 nM. medchemexpress.com The inhibition of PARP by 3-aminobenzamide has been shown to protect cells from UV-B-induced apoptosis. rndsystems.com

Research has demonstrated that PARP inhibitors, including 3-aminobenzamide, can sensitize cancer cells to chemotherapy and radiation. spandidos-publications.com This is achieved by hindering the base excision repair pathway, which is responsible for repairing DNA damage caused by certain chemotherapeutic agents. taylorandfrancis.com The efficacy of PARP inhibition is particularly pronounced in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 and BRCA2 mutations. abcam.comacs.org

Table 1: PARP Inhibition by Aminobenzamide Derivatives

| Compound | Target | IC50 | Cell Line | Notes |

|---|---|---|---|---|

| 3-Aminobenzamide | PARP | ~50 nM | CHO cells | Potent inhibitor, acts as a mediator of oxidant-induced myocyte dysfunction. medchemexpress.com |

| 3-Aminobenzamide | PARP | Ki = 1.8 µM | - | Displays neuroprotective and anti-necrotic effects. abcam.com |

| 3-Aminobenzamide | PARP-1 | - | U2OS cells | Suppresses cell growth and migration, enhances suppressive effects of cisplatin (B142131). spandidos-publications.com |

| Veliparib (ABT-888) | PARP-1 | - | - | Clinical candidate used as a reference standard. acs.org |

| Olaparib (AZD-2281) | PARP-1 | - | - | Clinical candidate used as a reference standard. acs.org |

| Compound 58 | PARP-1 | 0.531 µM | - | 3',4'-dihydroxybenzylidene derivative showing improved potency. acs.org |

| Compound 66 | PARP-1 | - | BRCA2-deficient DT40 cells | Shows selective cytotoxicity. acs.org |

Histone Acetyltransferase (HAT) Inhibition by Acylaminobenzamides

Histone acetyltransferases (HATs) are enzymes that play a crucial role in the regulation of gene expression by acetylating histone proteins. mdpi.comnih.gov The dysregulation of HAT activity is implicated in various diseases, including cancer. mdpi.comnih.gov3dcartstores.com Acylaminobenzamides have been investigated as potential inhibitors of HATs, particularly the p300/CBP associated factor (PCAF). mdpi.com

A study involving a series of 2-acylamino-1-(3- or 4-carboxyphenyl)benzamides revealed that the length of the acyl chain at the 2-amino position and the substitution pattern on the phenylamino (B1219803) group at the 1-position influence the inhibitory activity against PCAF. mdpi.com For instance, some synthesized compounds with C6, C8, C10, C12, C14, and C16 acyl chains showed inhibitory activities similar to or greater than the natural product anacardic acid at a concentration of 100 μM. mdpi.com This suggests that the 2-acylamino side chain is a key determinant for the inhibitory activity. mdpi.com

Table 2: PCAF HAT Inhibition by 2-Acylamino-1-(carboxyphenyl)benzamides

| Compound | Acyl Chain Length | Substituent Position | PCAF HAT Inhibitory Activity (at 100 µM) |

|---|---|---|---|

| 8 | C6 | 3-carboxyphenyl | Similar to anacardic acid mdpi.com |

| 9 | C8 | 3-carboxyphenyl | Similar to anacardic acid mdpi.com |

| 10 | C10 | 3-carboxyphenyl | Similar to anacardic acid mdpi.com |

| 11 | C12 | 3-carboxyphenyl | Low inhibitory activity mdpi.com |

| 12 | C14 | 3-carboxyphenyl | Low inhibitory activity mdpi.com |

| 13 | C16 | 3-carboxyphenyl | Low inhibitory activity mdpi.com |

| 14 | C6 | 4-carboxyphenyl | Low inhibitory activity mdpi.com |

| 15 | C8 | 4-carboxyphenyl | Low inhibitory activity mdpi.com |

| 16 | C10 | 4-carboxyphenyl | Similar to anacardic acid mdpi.com |

| 17 | C12 | 4-carboxyphenyl | More active than anacardic acid mdpi.com |

| 18 | C14 | 4-carboxyphenyl | - |

| 19 | C16 | 4-carboxyphenyl | Similar to anacardic acid mdpi.com |

Sirtuin (SIRT2) Inhibition by Benzamide Analogues

Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that has emerged as a therapeutic target for neurodegenerative diseases like Huntington's and Parkinson's disease. nih.govnih.gov Inhibition of SIRT2 has shown protective effects in various disease models. nih.govacs.org Several benzamide analogues have been developed as potent and selective SIRT2 inhibitors.

One area of research focused on optimizing the 3-(benzylsulfonamido)benzamide scaffold. nih.gov Molecular modeling suggested that replacing the sulfonamide with a thioether group could enhance binding to SIRT2. nih.gov This led to the synthesis of 3-(benzylthio)benzamide derivatives, which were found to be more potent SIRT2 inhibitors with increased selectivity over other sirtuins like SIRT1 and SIRT3. nih.govju.edu.jo Further structure-activity relationship studies on 3-(N-arylsulfamoyl)benzamides showed that N-methylation of the sulfonamide nitrogen significantly increased potency and selectivity for SIRT2. nih.govnih.gov

Table 3: SIRT2 Inhibition by Benzamide Analogues

| Compound Scaffold | Key Modification | Effect on SIRT2 Inhibition | Selectivity |

|---|---|---|---|

| 3-(Benzylsulfonamido)benzamide | Replacement of sulfonamide with thioether | Increased potency nih.govju.edu.jo | Higher selectivity over SIRT1 and SIRT3 nih.gov |

| 3-(N-Arylsulfamoyl)benzamide | N-methylation of sulfonamide | Greatly increased potency nih.govnih.gov | Excellent selectivity over SIRT1 and SIRT3 nih.govnih.gov |

Kinase Inhibition (e.g., B-RafV600E) by Cyano-Substituted Benzamides

β-Secretase 1 (BACE-1) Inhibition by Related Radioligands

β-Secretase 1 (BACE-1) is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. nih.govpharmaceuticsconference.com Consequently, BACE-1 is a major therapeutic target. Benzamide derivatives have been explored as potential BACE-1 inhibitors.

A study on new benzamide derivatives identified compounds with dual inhibitory activity against both acetylcholinesterase (AChE) and BACE-1. nih.govpharmaceuticsconference.comresearchgate.net For example, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was found to be a potent inhibitor of both enzymes, with an IC50 value of 9.01 µM for BACE-1. nih.govpharmaceuticsconference.com The development of radioligands from these benzamide scaffolds could be a valuable tool for further studying BACE-1 in vitro and in vivo.

Table 4: BACE-1 Inhibition by Benzamide Derivatives

| Compound | Target(s) | BACE-1 IC50 (µM) | AChE IC50 (µM) |

|---|---|---|---|

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | BACE-1, AChE | 9.01 nih.govpharmaceuticsconference.com | 0.056 nih.govpharmaceuticsconference.com |

NDH-2 Enzyme Inhibition by Quinolinyl Pyrimidine (B1678525) Scaffolds Derived from N-Cyanobenzamides

Type II NADH dehydrogenase (NDH-2) is an essential respiratory enzyme in various pathogens, including Mycobacterium tuberculosis, making it an attractive target for new antimicrobial agents. nih.govnih.govacs.orgdiva-portal.org Quinolinyl pyrimidines, a class of compounds that can be derived from N-cyanobenzamides, have been identified as potent inhibitors of NDH-2. nih.govnih.govdiva-portal.orgresearchgate.net

High-throughput screening identified quinolinyl pyrimidines as a promising class of NDH-2 inhibitors. nih.gov Structure-activity relationship studies have shown that modifications to both the quinoline (B57606) and pyrimidine rings can significantly impact inhibitory potency against the NDH-2 target, which in turn affects the compound's cellular activity against M. tuberculosis. nih.govnih.gov Some of these compounds have demonstrated IC50 values in the low-micromolar and even nanomolar range against M. tuberculosis NDH-2. nih.govresearchgate.net

Table 5: Inhibition of M. tuberculosis NDH-2 by Quinolinyl Pyrimidines

| Compound Class | Target | Potency | Notes |

|---|---|---|---|

| Quinolinyl Pyrimidines | M. tuberculosis NDH-2 | IC50 values as low as 40 nM have been reported. nih.govresearchgate.net | Structure-activity relationship studies are ongoing to optimize potency and drug-like properties. nih.govnih.gov |

General Enzyme and Receptor Modulation Mechanisms

The primary mechanism of action for 3-aminobenzamide, a parent compound to 3-amino-N-cyanobenzamide, is the inhibition of poly(ADP-ribose) polymerase (PARP). nih.govwikipedia.org PARP is a family of enzymes crucial for cellular processes such as DNA repair, transcriptional control, and programmed cell death. wikipedia.org The structural similarity of 3-aminobenzamide to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a PARP substrate, allows it to bind to the enzyme and prevent the depletion of cellular NAD+ stores that occurs during DNA repair. wikipedia.org This inhibition of PARP is a key strategy in some cancer therapies. wikipedia.org

Derivatives of N-cyanobenzamide have been investigated for their ability to modulate other enzyme and receptor systems. For instance, certain benzamide derivatives have been designed to target the von Hippel-Lindau (VHL) E3 ligase, a critical component of the ubiquitin-proteasome system. nih.gov Specifically, 3-cyanobenzamide (B1293667) has been identified as a binder to VHL, with an IC50 value of 8.9 μM. nih.gov Additionally, some N-cyanobenzamide analogues have been synthesized and evaluated for their potential to inhibit proprotein convertase subtilisin/kexin type 9 (PCSK9), a target for atherosclerosis treatment. japsonline.com

In Vitro Antimicrobial and Antifungal Activity Assessment of Analogues

The antimicrobial and antifungal potential of compounds structurally related to this compound has been an area of active investigation.

A series of N-substituted 3-aminopyrazine-2-carboxamides, which share a similar structural motif, were evaluated for their in vitro antimicrobial activity. nih.gov Antibacterial effects were noted for phenyl and alkyl derivatives, while antifungal activity was observed across various structural subtypes, particularly against Trichophyton interdigitale and Candida albicans. nih.gov

In another study, derivatives of 6,11-dihydrodibenzo[b,e]thiepin 5,5-dioxide, which are cyclic sulfones, demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 15.6 μg/ml to 250 μg/ml. innovareacademics.in The synthesis of some of these sulfones involved the use of N-cyanobenzamide. innovareacademics.in Furthermore, certain isoxazole (B147169) and cyanopyridine derivatives have shown activity against Mycobacterium tuberculosis H37Rv, as well as other bacteria and fungi. ut.ac.ir

The development of 2-amino-3-cyano-4H-chromene derivatives has also yielded compounds with notable antimicrobial properties. nanobioletters.com Using the agar (B569324) well diffusion method, these compounds were tested against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, and fungi (C. albicans, F. oxysporum). nanobioletters.com Specific analogues showed good antibacterial and excellent antifungal outcomes. nanobioletters.com

The table below summarizes the antimicrobial and antifungal activities of some analogues.

| Compound Class | Organism(s) | Activity/Observation |

| N-substituted 3-aminopyrazine-2-carboxamides | Trichophyton interdigitale, Candida albicans | Antifungal activity observed. nih.gov |

| 6,11-dihydrodibenzo[b,e] thiepin 5,5 dioxide derivatives | Bacteria and Fungi | Significant antimicrobial activity (MICs 15.6-250 µg/ml). innovareacademics.in |

| Isoxazole and Cyanopyridine derivatives | Mycobacterium tuberculosis H37Rv | Antitubercular activity observed. ut.ac.ir |

| 2-Amino-3-cyano-4H-chromene derivatives | S. aureus, E. coli, C. albicans, F. oxysporum | Good antibacterial and excellent antifungal results for some derivatives. nanobioletters.com |

Antiproliferative Activity in Cancer Cell Lines (In Vitro Models)

The antiproliferative effects of 3-aminobenzamide and its analogues have been demonstrated in various cancer cell lines. 3-Aminobenzamide itself has been shown to have an antiproliferative effect on the human carcinoma cell line A431, inhibiting both cell growth and colony formation. nih.gov

Derivatives of 2-amino-1,4-naphthoquinone-benzamide have been synthesized and evaluated for their cytotoxic activities against breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colorectal adenocarcinoma (HT-29) cell lines. d-nb.info Many of these compounds exhibited potent antiproliferative effects, with some being significantly more potent than the standard drug cisplatin against the MDA-MB-231 cell line. d-nb.info For example, an aniline (B41778) derivative (5e) and a 3-nitroaniline (B104315) derivative (5l) showed IC50 values of 0.4 µM against MDA-MB-231 cells. d-nb.info

The table below presents the antiproliferative activity of selected compounds.

| Compound/Compound Class | Cancer Cell Line(s) | Key Findings |

| 3-Aminobenzamide | A431 (human carcinoma) | Inhibits cell growth and colony formation. nih.gov |

| 2-Amino-1,4-naphthoquinone-benzamide derivatives | MDA-MB-231 (breast), SUIT-2 (pancreatic), HT-29 (colorectal) | Potent cytotoxic activity, with some derivatives more potent than cisplatin. d-nb.info |

| Aniline derivative (5e) | MDA-MB-231 | IC50 value of 0.4 µM. d-nb.info |

| 3-Nitroaniline derivative (5l) | MDA-MB-231 | IC50 value of 0.4 µM. d-nb.info |

Mechanisms of Action Elucidation in In Vitro Systems

The interaction of 3-aminobenzamide with PARP is a classic example of competitive inhibition, where it binds to the enzyme's active site due to its structural resemblance to NAD+. wikipedia.org For derivatives targeting other proteins, molecular interactions are key to their inhibitory activity.

In the context of VHL inhibition, a 3-cyanobenzamide derivative was designed to mimic the interactions of the native VHL substrate, HIF-1α. nih.gov This involves forming key interactions within the VHL protein's binding pocket. nih.gov Similarly, the development of 3-(benzylsulfonamido)benzamides as SIRT2 inhibitors involved understanding the structure-activity relationships to optimize binding to the target enzyme. nih.gov

The inhibition of PARP by 3-aminobenzamide directly impacts cellular pathways involved in DNA repair and cell death. wikipedia.org By preventing excessive NAD+ consumption, it can avert the depletion of ATP and subsequent cell death. wikipedia.org In A431 carcinoma cells, 3-aminobenzamide has been shown to affect the cytoskeleton, suggesting a broader impact on cellular structure and function beyond PARP inhibition. nih.gov

Studies on 2-amino-1,4-naphthoquinone-benzamide derivatives have shown that they can induce apoptosis in cancer cells. d-nb.info Cell cycle analysis revealed that these compounds can increase the percentage of cells in the sub-G1 phase, which is indicative of apoptosis. d-nb.info This suggests that their antiproliferative activity is mediated, at least in part, by the induction of programmed cell death pathways.

High-Throughput Screening (HTS) Hit-to-Lead Identification Strategies

High-throughput screening (HTS) is a crucial tool for identifying initial "hits" from large compound libraries that can be further optimized into lead compounds. While direct HTS for VHL binders was initially unsuccessful, a structure-guided design approach based on known interactions led to the identification of 3-cyanobenzamide as a VHL ligand. nih.gov

In the development of SIRT2 inhibitors, a primary screen of compounds at a single concentration was used to identify initial hits, which were then subjected to dose-response studies to determine their potency. nih.gov A similar strategy is often employed in the search for novel antimicrobial agents, where large libraries of compounds are screened for activity against various pathogens. rsc.org The hits from these screens then enter a hit-to-lead optimization process, which involves medicinal chemistry efforts to improve potency, selectivity, and other drug-like properties.

Computational and Theoretical Investigations of 3 Amino N Cyanobenzamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, operating on the principles of quantum mechanics, are used to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).

For molecules like 3-amino-N-cyanobenzamide, ab initio and semi-empirical methods can be employed. Hartree-Fock (HF) and post-HF methods provide a rigorous approach to solving the Schrödinger equation for the molecule. These calculations yield optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles. While specific calculations for this compound are not extensively published, analysis of related benzamide (B126) structures shows that theoretical calculations can achieve a very good agreement with experimental data derived from techniques like X-ray crystallography. researchgate.net

The electronic structure analysis reveals key information about molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack. orientjchem.org For this compound, the amino group would be expected to be an electron-donating region (nucleophilic), while the cyano and carbonyl groups would be electron-withdrawing (electrophilic).

Table 1: Representative Data from Quantum Chemical Calculations on Aromatic Amides (Note: This table is illustrative, based on typical data obtained for similar molecules, as specific published data for this compound is limited.)

| Parameter | Typical Calculated Value | Method/Basis Set | Significance |

| Bond Length (C=O) | ~1.23 Å | DFT/B3LYP/6-311++G(d,p) | Indicates double bond character of the carbonyl group. |

| Bond Length (C-NH2) | ~1.39 Å | DFT/B3LYP/6-311++G(d,p) | Reflects the bond between the aromatic ring and the amino group. |

| Bond Angle (O=C-N) | ~122° | DFT/B3LYP/6-311++G(d,p) | Defines the geometry of the amide group. |

| HOMO Energy | -6.0 to -7.0 eV | DFT/B3LYP/6-311++G(d,p) | Relates to the ability to donate an electron. |

| LUMO Energy | -1.0 to -2.0 eV | DFT/B3LYP/6-311++G(d,p) | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | DFT/B3LYP/6-311++G(d,p) | Indicates chemical reactivity and stability. |

| Dipole Moment | 3.0 to 5.0 Debye | DFT/B3LYP/6-311++G(d,p) | Measures the overall polarity of the molecule. |

Density Functional Theory (DFT) Applications in Conformational and Electronic Analysis

Density Functional Theory (DFT) has become a widely used tool in computational chemistry due to its balance of accuracy and computational efficiency. mdpi.com DFT methods, such as the popular B3LYP functional, are particularly well-suited for studying organic molecules like this compound. scirp.org

Conformational Analysis: The presence of rotatable bonds—specifically the C-C bond connecting the phenyl ring to the amide group and the C-N bond of the amino group—means that this compound can exist in different conformations. DFT calculations can be used to perform a potential energy surface scan by systematically rotating these bonds. This process identifies the lowest energy conformer (the most stable shape of the molecule) and the energy barriers for rotation between different conformers. researchgate.net

Electronic Analysis: DFT is also extensively used to analyze electronic properties. Natural Bond Orbital (NBO) analysis, for example, provides detailed information about charge distribution on each atom, revealing insights into donor-acceptor interactions within the molecule. scirp.org For this compound, NBO analysis would quantify the electron-donating effect of the amino group and the electron-withdrawing effects of the carbonyl and cyano groups, which govern its reactivity. orientjchem.org Global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity can also be derived from the HOMO and LUMO energies calculated via DFT, offering a quantitative measure of the molecule's reactivity. mdpi.comscirp.org

Molecular Docking and Binding Mode Prediction with Putative Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

While specific docking studies for this compound are not prominent in the literature, studies on closely related fragments provide valuable insights. For instance, the 3-cyanobenzamide (B1293667) moiety has been identified as a fragment that can bind to the von Hippel-Lindau (VHL) E3 ligase, a critical target in cancer therapy. nih.gov In such studies, the ligand is placed into the binding site of the protein, and a scoring function is used to estimate the binding affinity. The results predict the most stable binding pose and the key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.

A hypothetical docking study of this compound would likely show the amide and amino groups acting as hydrogen bond donors and acceptors, while the phenyl ring could engage in hydrophobic or π-π interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) in the target's active site. The cyano group can also act as a hydrogen bond acceptor.

Table 2: Illustrative Molecular Docking Results for a Benzamide-based Inhibitor (Note: This table is a hypothetical representation of typical docking data.)

| Putative Target | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Carbonic Anhydrase | -7.5 | His94, His96, Thr199 | Hydrogen Bonds, π-π Stacking researchgate.net |

| VHL E3 Ligase | -8.2 | Tyr98, Ser111, His115 | Hydrogen Bonds, Hydrophobic Interactions nih.gov |

| Glucosamine-6P Synthase | -6.9 | Gly301, Ser303, Ser347 | Hydrogen Bonds nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to a specific activity, such as inhibitory concentration (IC₅₀) or binding affinity.

No specific QSAR models developed for a series containing this compound are currently published. However, if this compound were part of a library of potential inhibitors, it could be included in a QSAR study. The process would involve:

Calculating Molecular Descriptors: A wide range of descriptors for this compound and its analogues would be calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), or quantum-chemical (e.g., HOMO/LUMO energies, atomic charges from DFT). researchgate.net

Model Development: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms would be used to build a model linking a subset of these descriptors to the experimentally measured biological activity.

Validation: The model's predictive power would be rigorously validated using statistical metrics like the squared correlation coefficient (R²) and cross-validation (Q²). nih.gov

Such a model could then be used to predict the activity of new, unsynthesized analogues, prioritizing the most promising candidates for synthesis and testing.

Tautomeric Equilibria and Energetic Analysis of Structural Motifs

Tautomers are structural isomers of a chemical compound that readily interconvert. This process commonly involves the migration of a proton. This compound has several potential tautomeric forms due to the presence of the amide and cyanoamine functionalities. The primary equilibrium is likely the amide-imidic acid tautomerism, but the N-cyanoamine group could also exhibit tautomerism.

Computational methods, particularly DFT, are highly effective for studying tautomeric equilibria. researchgate.net By calculating the total electronic energy of each possible tautomer in the gas phase and in different solvents (using continuum solvent models like PCM), researchers can predict the relative stability of each form. The tautomer with the lowest calculated Gibbs free energy is predicted to be the most abundant species at equilibrium. Studies on related N-acyl isothioureas and other heterocyclic systems show that both the intrinsic structure and the surrounding solvent environment play crucial roles in determining the position of the tautomeric equilibrium. acs.org For example, a polar solvent might stabilize a more polar tautomer through hydrogen bonding. Energetic analysis of the transition states between tautomers can also reveal the kinetic barriers to interconversion. researchgate.net

Chemical Biology Applications and Probe Development

Development of Radiolabeled Analogues for Research Probes and Imaging

The utility of 3-amino-N-cyanobenzamide and its derivatives extends into the realm of molecular imaging, particularly in the development of Positron Emission Tomography (PET) probes. PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of physiological processes at the molecular level. researchgate.net The development of novel PET radiotracers is crucial for advancing our understanding of disease and for the development of new therapeutics. researchgate.net

A key strategy in PET probe development involves the incorporation of a positron-emitting radionuclide, such as carbon-11 (B1219553) (¹¹C), into a molecule of interest. The N-cyanobenzamide moiety, including structures analogous to this compound, has been successfully utilized in the synthesis of ¹¹C-labeled compounds. diva-portal.org For instance, a [¹¹C]N-cyanobenzamide analogue of Dazoxiben has been synthesized, highlighting the amenability of this scaffold to radiolabeling. diva-portal.org

The process often involves palladium(0)-catalyzed carbonylation reactions where [¹¹C]carbon monoxide is introduced into the molecular structure. diva-portal.orgdiva-portal.org These methods have been refined to allow for the efficient synthesis of a variety of radiolabeled amides and related structures. The ability to label N-cyanobenzamide derivatives with short-lived isotopes like ¹¹C is critical for their use as research probes to study biological targets in real-time.

Interactive Table: Radiolabeled N-Cyanobenzamide Analogues

| Compound/Analogue | Isotope | Application/Significance | Citation |

|---|---|---|---|

| [¹¹C]N-cyanobenzamide analogue of Dazoxiben | ¹¹C | PET imaging probe development | diva-portal.org |

Fragment-Based Ligand Discovery Approaches for Protein Targets

Fragment-based ligand discovery (FBLD) has become a powerful strategy in drug discovery for identifying novel lead compounds. wikipedia.org This approach involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind weakly to a biological target. wikipedia.org These initial hits can then be optimized and grown into more potent, drug-like molecules. wikipedia.org

The this compound scaffold and its close analogues have been identified as valuable fragments in FBLD campaigns. For example, in the search for small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase, a 3-cyanobenzamide (B1293667) derivative was identified as a binder. nih.gov This finding was part of a broader effort to develop inhibitors and proteolysis-targeting chimeras (PROTACs). nih.gov Similarly, a 3-amino-2-methylbenzamide (B1284377) derivative also showed binding affinity, demonstrating the utility of the aminobenzamide core in this context. nih.gov

The success of fragments often relies on their ability to form key interactions with the protein target. The benzamide (B126) portion of these molecules can participate in hydrogen bonding and hydrophobic interactions, while the amino and cyano groups offer additional points for interaction or chemical elaboration. The "Rule of Three" is often cited in FBLD, which suggests ideal fragments should have a molecular weight under 300 Da, a cLogP less than 3, and fewer than 3 hydrogen bond donors and acceptors. wikipedia.org The this compound scaffold aligns well with these principles, making it an attractive starting point for FBLD.

Interactive Table: Benzamide Fragments in Ligand Discovery

| Fragment | Target | IC50 | Significance | Citation |

|---|---|---|---|---|

| 3-cyanobenzamide | von Hippel-Lindau (VHL) E3 ligase | 8.9 µM | Identified as a binder in FBLD screen | nih.gov |

Utilization in Multicomponent Reactions for Scaffold Diversity and Library Synthesis

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. diva-portal.org This efficiency makes MCRs highly valuable for the generation of chemical libraries with significant scaffold diversity. nih.govnih.gov The this compound scaffold is intrinsically linked to MCRs, often being formed as a key intermediate in the synthesis of more complex structures. organic-chemistry.orgresearchgate.net

A prominent example is the palladium-catalyzed carbonylative coupling of aryl halides, cyanamide (B42294), and carbon monoxide to produce N-cyanobenzamides. diva-portal.orgresearchgate.net This reaction can be performed using gaseous carbon monoxide or a solid CO source like molybdenum hexacarbonyl. researchgate.netthieme-connect.com The resulting N-cyanobenzamide intermediate is a versatile building block that can undergo subsequent reactions to generate a wide array of compounds. organic-chemistry.org

For instance, these intermediates can be readily converted into N-acylguanidines through amination, a class of compounds with recognized biological activity. organic-chemistry.orgresearchgate.net This sequential one-pot multicomponent carbonylation/amination strategy enables the rapid synthesis of diverse libraries of N-acylguanidines. researchgate.net Furthermore, the N-cyanobenzamide core can be cyclized to form various heterocyclic scaffolds, such as 2-aminoquinazolinones, further expanding the chemical space that can be explored. diva-portal.orgresearchgate.net The ability to generate diverse molecular architectures from a common intermediate highlights the strategic importance of the this compound scaffold in modern library synthesis for drug discovery. nih.govnih.gov

Interactive Table: Multicomponent Reactions Involving N-Cyanobenzamide

| Reaction Type | Starting Materials | Intermediate | Final Product Class | Citation |

|---|---|---|---|---|

| Carbonylative Coupling | Aryl halide, cyanamide, CO | N-cyanobenzamide | N-cyanobenzamides | diva-portal.orgresearchgate.net |

| Carbonylation/Amination | Aryl halide, cyanamide, CO, amine | N-cyanobenzamide | N-acylguanidines | organic-chemistry.orgresearchgate.net |

Synthesis of Advanced Derivatives and Analogues for Research

Design and Synthesis of N-Acylguanidine Derivatives from N-Cyanobenzamide Intermediates

A significant area of research involves the use of N-cyanobenzamide intermediates to produce biologically relevant N-acylguanidines. diva-portal.org This transformation is typically achieved through a convenient synthetic strategy involving a sequential one-pot multicomponent carbonylation/amination reaction. researchgate.net The process begins with the formation of an N-cyanobenzamide intermediate via the Palladium(0)-catalyzed carbonylative coupling of an aryl halide (iodide or bromide) and cyanamide (B42294). researchgate.netorganic-chemistry.orgorganic-chemistry.org This intermediate is then subjected to amination with a wide variety of amines to yield the final N-acylguanidine products in moderate to excellent yields. researchgate.net

This multicomponent, carbonylative method is notable for its efficiency, allowing for the formation of one carbon-carbon and two carbon-nitrogen bonds in a single sequence. researchgate.net The methodology has proven to be robust, with a broad substrate scope, leading to the successful synthesis of over 50 compounds, including many novel molecules. researchgate.net Non-gaseous carbon monoxide sources, such as molybdenum hexacarbonyl [Mo(CO)6], can be employed for the initial aminocarbonylation step, enhancing the practicality of the procedure. thieme-connect.comresearchgate.net The choice of ligand is also critical; for instance, DPEphos has been identified as an optimal ligand to prevent side reactions that can occur with monodentate phosphine (B1218219) ligands. thieme-connect.com

The general reaction scheme can be summarized as follows:

Step 1: Formation of N-Cyanobenzamide Intermediate: An aryl halide is coupled with cyanamide in the presence of a palladium catalyst and a carbon monoxide source. organic-chemistry.orgthieme-connect.com

Step 2: Amination: The resulting N-cyanobenzamide intermediate reacts with a primary or secondary amine to furnish the N-acylguanidine. researchgate.netorganic-chemistry.org

This approach has also been extended to the preparation of various nitrogen-containing heterocycles starting from the synthesized N-acylguanidines. researchgate.netorganic-chemistry.orgorganic-chemistry.org

| Aryl Halide | Amine | Catalyst/CO Source | Yield | Reference |

|---|---|---|---|---|

| Aryl Iodide | Various primary/secondary amines | Pd(0) / Gaseous CO | Moderate to Excellent | researchgate.net |

| Aryl Bromide | Various primary/secondary amines | Pd(0) / Gaseous CO | Moderate to Excellent | researchgate.net |

| Aryl Iodide | Cyanamide | Pd(PPh3)4 / Mo(CO)6 | 42-88% (for N-cyanobenzamide) | thieme-connect.com |

| Aryl Bromide | Cyanamide | Pd(PPh3)4 / Mo(CO)6 | 42-88% (for N-cyanobenzamide) | thieme-connect.com |

Preparation of Heterocyclic Systems Incorporating the Benzamide (B126) Moiety

The N-cyanobenzamide scaffold is a valuable precursor for synthesizing various heterocyclic systems. diva-portal.org The strategic placement of functional groups on the aromatic ring allows for subsequent cyclization reactions, leading to fused ring systems.

One prominent strategy involves a domino carbonylation/cyclization sequence. For instance, ortho-iodoanilines can be carbonylatively coupled with cyanamide to form an N-cyanobenzamide intermediate, which then undergoes intramolecular cyclization upon heating to produce 2-aminoquinazolinones. diva-portal.orgthieme-connect.com A similar approach using ortho-halophenols as starting materials provides a convenient route to benzoxazinones. diva-portal.org

Furthermore, the amino group of 3-amino-N-cyanobenzamide itself can be a key participant in building heterocyclic rings. For example, it can be acylated and then undergo cyclization. The synthesis of azabenzimidazoles has been demonstrated through a process where a diamine is first acylated with a cyanobenzoic acid derivative, followed by a Suzuki coupling to introduce another cyano group, and finally, ring closure in acetic acid to form the heterocyclic core. nih.gov The resulting dinitrile can then be converted to the corresponding diamidine. nih.gov

The exploration of the chemistry of related amino-cyano compounds, such as 2-amino-3-cyano-4-aryl-4H-chromenes, also provides insights into potential transformations. These compounds can undergo dehydrogenation to form reactive 2-iminochromenes, which can then participate in annulation reactions with dinucleophiles like 2-aminophenol (B121084) or 1,2-diaminobenzene to generate complex fused heterocyclic systems like chromenobenzoazepines and chromenobenzodiazepines. bhu.ac.in

| Starting Material | Reagent | Key Intermediate | Final Heterocyclic System | Reference |

|---|---|---|---|---|

| ortho-Iodoaniline | Cyanamide, CO, Pd catalyst | N-(2-aminophenyl)-N'-cyanobenzamide | 2-Aminoquinazolinone | diva-portal.orgthieme-connect.com |

| ortho-Halophenol | Cyanamide, CO, Pd catalyst | N-(2-hydroxyphenyl)-N'-cyanobenzamide | Benzoxazinone | diva-portal.org |

| 6-Chloropyridine-2,3-diamine | 4-Cyanobenzoic acid chloride | N-(2-Amino-6-chloropyridin-3-yl)-4-cyanobenzamide | Azabenzimidazole | nih.gov |

| 2-Amino-3-cyano-4H-chromene | DIAD (Diisopropyl azodicarboxylate) | 2-Iminochromene | Chromeno-benzodiazepine | bhu.ac.in |

Exploration of Bioisosteric Replacements within the Benzamide Scaffold

Bioisosterism, the practice of replacing a functional group within a molecule with another group that retains similar biological activity, is a key strategy in medicinal chemistry to optimize drug-like properties. researchgate.netoup.com The amide bond of the benzamide scaffold is a primary target for such modifications to improve metabolic stability, enhance potency, or alter physicochemical properties. researchgate.netcambridgemedchemconsulting.com

Research has focused on replacing the amide moiety of benzamides with various bioisosteres. researchgate.netnih.gov A systematic study using the anthelmintic benzamide Wact-11 as a reference scaffold explored eight different amide replacements. researchgate.netnih.gov The results highlighted the critical nature of the amide group for nematicidal activity, with some replacements maintaining or even enhancing efficacy. nih.gov

Common bioisosteric replacements for the amide group include:

Thioamides and Selenoamides: These were found to be highly effective replacements, with selenoamide showing complete motility reduction in C. elegans and thioamide showing 92% reduction, comparable to the parent amide. nih.gov

Urea (B33335): This group conserves the hydrogen bond donor and acceptor features of the amide and resulted in approximately 47% motility reduction. nih.gov

Triazoles: The 1,2,3-triazole ring is a widely used amide isostere that is resistant to enzymatic cleavage and can be synthesized via "click" chemistry. cambridgemedchemconsulting.comnih.gov

Esters and Sulfonamides: While common replacements, these showed no significant activity in the specific anthelmintic assay studied. nih.gov However, sulfonamides have been used successfully in other contexts, though they can sometimes lead to solubility issues. cambridgemedchemconsulting.com

Heterocyclic Rings: Various heterocyclic systems like oxadiazolines, oxadiazines, and pyrimidines can be used to replace and conformationally lock the amide bond. cambridgemedchemconsulting.com In another study, replacing a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a benzamide-containing scaffold significantly enhanced anti-leukemic activity. nih.gov

This strategy of bioisosteric replacement allows for a detailed exploration of the chemical space around the benzamide core, providing a rational approach to designing new analogues with potentially improved properties. researchgate.net

| Amide Bioisostere | Key Features | Example Application/Finding | Reference |

|---|---|---|---|

| Thioamide | Maintains H-bonding, alters electronics | 92% motility reduction in C. elegans assay | nih.gov |

| Selenoamide | Maintains H-bonding, alters electronics | 100% motility reduction in C. elegans assay | nih.gov |

| Urea | Conserves H-bond donor/acceptor, adds extra NH | 47% motility reduction in C. elegans assay | nih.gov |

| 1,2,3-Triazole | Metabolically stable, rigid linker | Commonly used replacement, resistant to hydrolysis | cambridgemedchemconsulting.com |

| 1H-Tetrazole | Metabolically stable, acidic properties | Enhanced anti-leukemic activity when replacing a triazole | nih.gov |

| Oxadiazoline/Oxadiazine | Conformationally restricted, weakly basic | Potent and efficacious γ-Secretase Modulators | cambridgemedchemconsulting.com |

| Sulfonamide | Can improve metabolic stability | May cause solubility issues | cambridgemedchemconsulting.com |

Concluding Perspectives and Future Research Trajectories

Unexplored Chemical Space for 3-Amino-N-cyanobenzamide Analogues

The core structure of this compound offers a versatile platform for the design of new molecular entities with potentially enhanced biological activities. The exploration of its chemical space can be systematically approached by considering modifications at three key positions: the amino group, the benzoyl moiety, and the N-cyanoamide functionality.

Substitution on the Aromatic Ring: The benzene (B151609) ring provides a canvas for a wide array of substitutions. The introduction of various functional groups could significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. For instance, the addition of electron-withdrawing groups like trifluoromethyl or electron-donating groups such as methoxy (B1213986) could alter the molecule's binding affinity and metabolic stability scirp.org. Structure-activity relationship (SAR) studies on related benzamides have shown that even minor positional changes of substituents can lead to substantial differences in potency scirp.org.

Modification of the Amino Group: The primary amino group is a prime site for derivatization. Acylation, alkylation, or incorporation into heterocyclic systems could lead to analogues with novel pharmacological profiles. For example, N-methylation of similar indole-containing benzamides has been shown to dramatically increase receptor binding affinity acs.org.

Bioisosteric Replacement of the N-Cyanoamide: The N-cyanoamide group is a relatively uncommon functional group in medicinal chemistry, and its bioisosteric replacement represents a significant, yet underexplored, avenue for innovation. Replacing this moiety with other known carboxylic acid bioisosteres, such as tetrazoles, hydroxamic acids, or sulfonamides, could lead to compounds with improved pharmacokinetic properties or novel mechanisms of action uni-muenchen.dersc.org. The N-cyano sulfilimine functional group has also been explored as a nonclassical amide bond isostere, offering another potential modification route rsc.org.

Integration of Advanced Synthetic and Computational Methodologies

To efficiently navigate the vast chemical space of this compound analogues, a synergistic approach that combines advanced synthetic methods with powerful computational tools is essential.

Advanced Synthetic Techniques: Modern synthetic methodologies can accelerate the creation of diverse compound libraries. Techniques such as palladium-catalyzed cross-coupling reactions, which have been utilized for the synthesis of N-cyanobenzamides, can be further refined diva-portal.org. The adoption of microwave-assisted synthesis can significantly reduce reaction times and improve yields for the preparation of heterocyclic derivatives nih.gov. Furthermore, photocatalysis and flow chemistry offer green and efficient alternatives for constructing complex molecular architectures, such as in the cascade cyclization of related N-cyanamide alkenes researchgate.net.

Computational Chemistry and In Silico Design: Computational methods are invaluable for prioritizing synthetic targets and understanding molecular interactions. In silico design and docking studies can predict the binding affinity of novel analogues to specific biological targets, allowing researchers to focus on the most promising candidates dovepress.comrepec.orgglobalresearchonline.net. Molecular dynamics simulations can provide insights into the stability of ligand-protein complexes, while quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to understand the electronic properties and reactivity of the molecules frontiersin.org. The use of software to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties can help in the early identification of compounds with favorable drug-like characteristics nih.gov.

Identification of Novel Biological Targets and Preclinical Therapeutic Research Avenues

While the precise biological targets of this compound are not yet fully elucidated, research on structurally related aminobenzamides provides a roadmap for identifying novel therapeutic applications.

Novel Biological Targets: Several promising biological targets have been identified for aminobenzamide derivatives. These include:

Histone Deacetylases (HDACs): O-aminobenzamide is a known zinc-binding group in HDAC inhibitors, and derivatives have shown promise in cancer therapy researchgate.net. The 2-aminobenzamide (B116534) scaffold, in particular, has been investigated for its role in reversing gene silencing in neurodegenerative diseases like Friedreich's Ataxia acs.orgnih.gov.

Poly(ADP-ribose) Polymerase (PARP): 3-Aminobenzamide (B1265367) is a known inhibitor of PARP, a key enzyme in DNA repair bpsbioscience.com. This suggests that this compound and its analogues could be explored as potential cancer therapeutics, particularly in combination with DNA-damaging agents.

Influenza A Nucleoprotein (NP): Recent studies have identified benzamide (B126) derivatives as inhibitors of influenza A NP, a crucial viral protein for replication, opening up a new avenue for antiviral drug development scirp.org.

Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT): Novel o-aminobenzamide derivatives have been identified as potent inhibitors of NAMPT, a rate-limiting enzyme in the NAD+ salvage pathway, with significant antitumor efficacy against gastric cancer nih.gov.

Dipeptidyl Peptidase-IV (DPP-IV): A novel N-substituted aminobenzamide scaffold has been established as a potential inhibitor of the DPP-IV enzyme, a key target in the management of type 2 diabetes dovepress.com.

Preclinical Research Pathways: Based on the identified potential targets, several preclinical research avenues can be pursued. For oncology applications, in vitro studies on various cancer cell lines, followed by in vivo studies in xenograft models, would be essential to evaluate efficacy nih.govacs.org. For infectious diseases, such as influenza, screening against different viral strains and evaluation of pharmacokinetic properties will be critical scirp.org. In the context of neurodegenerative diseases, studies using patient-derived cells and relevant animal models can help to validate the therapeutic potential nih.gov. Furthermore, radiolabeled benzamides have been evaluated in preclinical studies for targeted radiotherapy of metastatic melanoma, suggesting a potential diagnostic or theranostic application for this compound analogues nih.govaacrjournals.org.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-N-cyanobenzamide, and how can reaction conditions be tailored to improve yield?

- Methodology : The synthesis of benzamide derivatives typically involves substitution and condensation reactions. For example, substituting a nitro group with an amino group under acidic conditions (e.g., using iron powder as a reductant ) can be adapted. Condensation with cyanoacetic acid using coupling agents like DCC or EDC enhances efficiency. Optimization requires adjusting reaction time, temperature (e.g., 60–80°C), and stoichiometry of reagents. Monitoring intermediates via TLC or HPLC ensures purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key parameters should be analyzed?

- Methodology :

- NMR : Analyze chemical shifts for the aromatic protons (δ 6.8–7.5 ppm), amide NH (δ ~8.5 ppm), and cyano group (no direct proton signal). Use NMR to confirm the carbonyl (C=O, δ ~165 ppm) and nitrile (C≡N, δ ~115 ppm) groups .

- Mass Spectrometry : Expect a molecular ion peak at m/z corresponding to the molecular formula (MW: 161.16 g/mol). Fragmentation patterns should confirm the benzamide backbone .

- FT-IR : Identify stretches for NH (~3350 cm), C=O (~1660 cm), and C≡N (~2240 cm) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in a fume hood to prevent inhalation of dust or vapors .

- Waste Disposal : Segregate chemical waste and neutralize acidic/byproduct residues before disposal .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

- Methodology :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-311+G(d,p)) to compute HOMO-LUMO gaps, electrostatic potential maps, and partial charges. These predict sites for electrophilic/nucleophilic attacks .

- QSPR Models : Corrogate solubility or logP values with molecular descriptors (e.g., polar surface area, molar refractivity) to forecast bioavailability .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology :

- Dose-Response Studies : Perform IC assays across multiple concentrations to validate enzyme inhibition (e.g., PARP-1 inhibition ).

- Structural Analog Comparison : Compare substituent effects (e.g., electron-withdrawing cyano vs. methyl groups) on bioactivity using SAR analysis .

Q. How does crystallographic analysis elucidate the solid-state structure and intermolecular interactions of this compound?

- Methodology :

- Single-Crystal X-ray Diffraction : Resolve unit cell parameters (e.g., monoclinic ) and hydrogen-bonding networks (N–H···O/N interactions) .

- Thermal Analysis : TGA/DSC data reveal decomposition temperatures and phase transitions .

Q. What mechanistic insights explain byproduct formation during the synthesis of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products